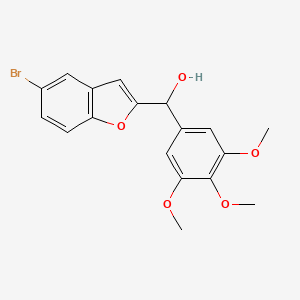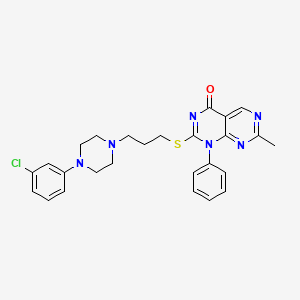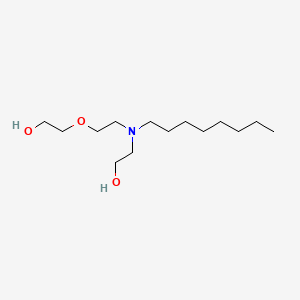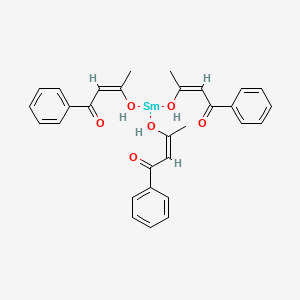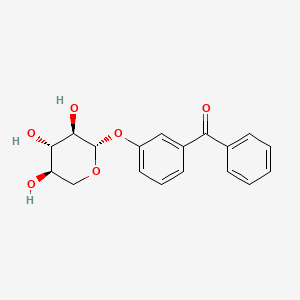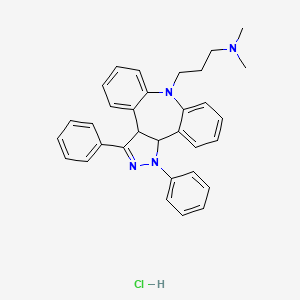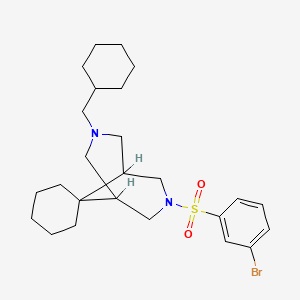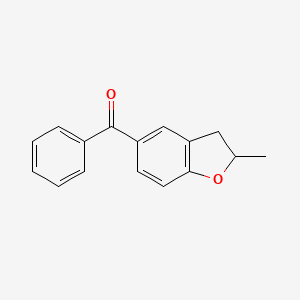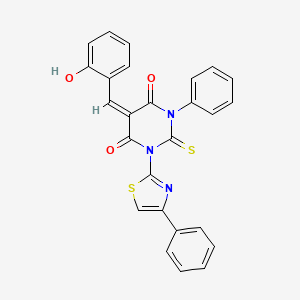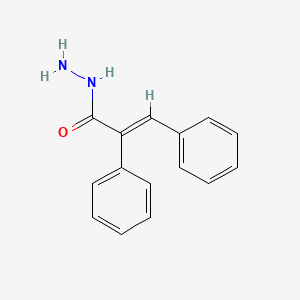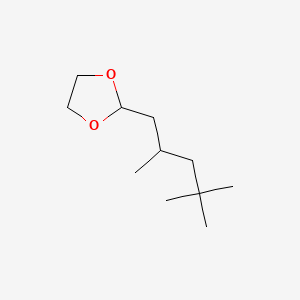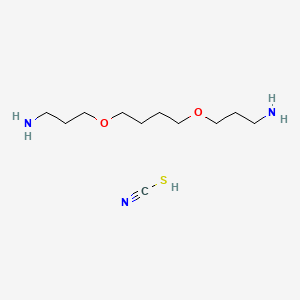
O-Methyllinalool, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyllinalool, (-)-, also known as 3-methoxy-3,7-dimethyl-1,6-octadiene, is a monoterpene compound with the molecular formula C11H20O. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. O-Methyllinalool, (-)-, is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-Methyllinalool, (-)-, can be synthesized through various methods. One common synthetic route involves the methylation of linalool. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions, resulting in the formation of O-Methyllinalool, (-)-.
Industrial Production Methods
In industrial settings, the production of O-Methyllinalool, (-)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
O-Methyllinalool, (-)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrobromic acid (HBr) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes and ketones.
Reduction: Yields various alcohols.
Substitution: Results in the formation of different substituted derivatives.
Aplicaciones Científicas De Investigación
O-Methyllinalool, (-)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mecanismo De Acción
The mechanism of action of O-Methyllinalool, (-)-, involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors in the body, leading to its observed biological effects. For example, it has been shown to protect neuronal cells from oxidative stress by reducing reactive oxygen species (ROS) production and preventing cell apoptosis.
Comparación Con Compuestos Similares
O-Methyllinalool, (-)-, can be compared with other similar compounds such as:
Linalool: The parent compound, known for its floral aroma and wide use in fragrances.
Geraniol: Another monoterpene alcohol with a rose-like scent, used in perfumes and flavorings.
Citronellol: A monoterpene alcohol with a citrus-like aroma, commonly used in insect repellents and fragrances.
O-Methyllinalool, (-)-, stands out due to its unique methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
137958-48-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3R)-3-methoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-6-11(4,12-5)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3/t11-/m0/s1 |
Clave InChI |
BARWQAWUANUTNS-NSHDSACASA-N |
SMILES isomérico |
CC(=CCC[C@](C)(C=C)OC)C |
SMILES canónico |
CC(=CCCC(C)(C=C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


